Oleanolic acid hemiphthalate disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

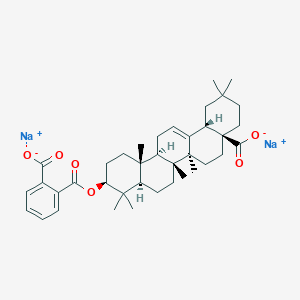

Oleanolic acid hemiphthalate disodium salt is a compound derived from oleanolic acid , a pentacyclic triterpenoid found ubiquitously in the plant kingdom. It is also an integral part of the human diet. Oleanolic acid exhibits a wide range of biological activities, making it a subject of significant scientific interest. Its therapeutic potential extends to various diseases, and it operates through complex and multifactorial mechanisms .

3.

Molecular Structure Analysis

The molecular formula of oleanolic acid is C30H48O3 . Its structure consists of a pentacyclic ring system with multiple hydroxyl groups. The hemiphthalate disodium salt form likely involves the addition of phthalic acid moieties to specific hydroxyl groups, enhancing its water solubility. Unfortunately, detailed structural information specific to the disodium salt is scarce .

5.

Physical And Chemical Properties Analysis

7.

Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activity

Oleanolic acid hemiphthalate disodium salt has been successfully synthesized and studied for its anti-inflammatory properties. It showed significant anti-inflammatory activity in various administration methods, outperforming oleanolic acid in certain dosing conditions (Fan, Cui, Yan, & Li, 2004).

Pharmacological Research Perspectives

Oleanolic acid, closely related to the compound , has been extensively studied for its pharmacological benefits, including anti-inflammatory and anticancer effects. These studies have led to advancements in understanding these triterpenoids (Liu, 2005).

Bioavailability Improvement

Research has focused on enhancing the bioavailability of oleanolic acid derivatives, including oleanolic acid hemiphthalate disodium salt. Techniques like enteric microsphere preparation have been explored for this purpose (Cui et al., 2003).

Hepatoprotective and Antioxidant Activities

Oleanolic acid and its derivatives exhibit hepatoprotective and antioxidant activities. Studies have demonstrated its potential in protecting against various liver injuries and in activating protective cellular pathways (Reisman, Aleksunes, & Klaassen, 2009).

Nanoparticle Formulation for Clinical Applications

Nanoparticle drug delivery systems have been developed for oleanolic acid to enhance its clinical applicability, addressing issues like poor solubility and low bioavailability (Chen et al., 2011).

Content Determination and Related Substances

Analytical methods have been established for determining the content and related substances of oleanolic acid derivatives, contributing to the quality control in pharmaceutical applications (Hua-xiang, 2012).

Therapeutic Potential in Chronic Diseases

Oleanolic acid and its derivatives, including the hemiphthalate disodium salt, have shown promising therapeutic potential in managing chronic diseases due to their wide-ranging biological activities (Ayeleso, Matumba, & Mukwevho, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52O6.2Na/c1-33(2)18-20-38(32(42)43)21-19-36(6)25(26(38)22-33)12-13-28-35(5)16-15-29(34(3,4)27(35)14-17-37(28,36)7)44-31(41)24-11-9-8-10-23(24)30(39)40;;/h8-12,26-29H,13-22H2,1-7H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t26-,27-,28+,29-,35-,36+,37+,38-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXPMGGHNXZAJS-IAYBDFNWSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1)C)C(=O)[O-])C.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50Na2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleanolic acid hemiphthalate disodium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

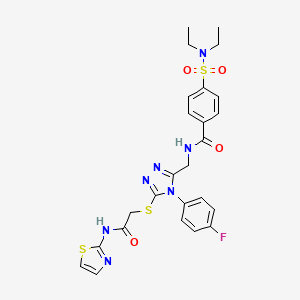

![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)

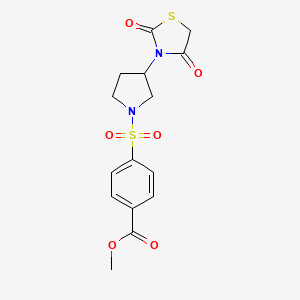

![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)

![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)

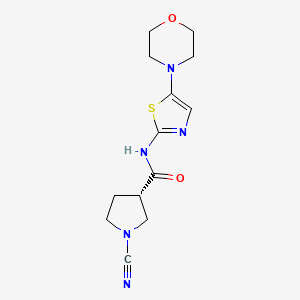

![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)

![4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2473248.png)